molecular formula C21H27N3O3S B2371646 N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 690245-07-9

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2371646
CAS RN: 690245-07-9
M. Wt: 401.53
InChI Key: JKARZBSRTALURC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the introduction of the tetrazole moiety containing the hydrogen-bond acceptors as B-ring of XRP44X analogues . The key intermediates can be prepared via a microwave-assisted continuous operation process .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research in organic chemistry has explored the transformations and reactivity of sulfonamide compounds. For instance, the study by Watanabe et al. (1969) demonstrated the ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium, leading to various condensed products, showcasing the compound's potential in synthetic organic chemistry Watanabe, H., Schwarz, R. A., Hauser, C., Lewis, J., & Slocum, D. W. (1969). Canadian Journal of Chemistry.

Drug Design and Pharmacological Applications

Sulfonamide derivatives have been actively investigated for their potential pharmacological benefits. For example, a study by Murugesan et al. (1998) focused on the development of biphenylsulfonamide endothelin antagonists, highlighting the structural modifications that lead to improved binding and functional activity against endothelin-A (ETA) selective antagonists, indicating the compound's relevance in therapeutic applications Murugesan, N., Gu, Z., Stein, P., et al. (1998). Journal of Medicinal Chemistry.

Biochemical Studies

In biochemical research, sulfonamide compounds have been utilized to explore biochemical pathways and molecular interactions. The study by Humphreys et al. (1998) on isoquinolines as antagonists of the P2X7 nucleotide receptor provides insights into the pharmacological sensitivity between rat and human P2X7R, demonstrating the utility of sulfonamide derivatives in understanding receptor function and signaling pathways Humphreys, B., Virginio, C., Surprenant, A., Rice, J., & Dubyak, G. (1998). Molecular Pharmacology.

Material Science and Functionalization

Sulfonamide derivatives have also found applications in material science for the functionalization of polymeric materials. For example, Hori et al. (2011) synthesized Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) for potential use in enhancing the properties of polymeric materials, showcasing the compound's versatility beyond pharmaceutical applications Hori, Y., Pei, N., Kumagai, R., & Sasanuma, Y. (2011). Polymer Chemistry.

Mechanism of Action

Target of Action

The compound, N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide, is a novel multi-target therapeutic agent . It is designed to offer a neuroprotective approach as a treatment for Alzheimer’s disease (AD) . The primary targets of this compound are acetylcholinesterase (AchE) and sigma-1 receptors .

Mode of Action

This compound inhibits acetylcholinesterase (AchE) activity both in vitro and in vivo, and induces a dose-dependent increase in Ach levels . Both the compound and its metabolite are sigma-1 receptor antagonists, supporting their interest in relieving symptoms related to psychosis, a non-cognitive condition often associated with AD .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting AchE, leading to an increase in Ach levels . This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic neurotransmission . The compound and its metabolite also interact with sigma-1 receptors, which are involved in various cellular processes including ion channel modulation, protein folding, and apoptosis .

Pharmacokinetics

It is known that the compound releases a metabolite, which also has biological activity . The ADME properties of this compound and their impact on bioavailability would need further investigation.

Result of Action

The compound and its metabolite offer neuroprotection against Aβ1-42 toxicity in various neuronal cell lines . They also protect neuronal cells and rat brain mitochondria exposed to various mitochondrial respiratory chain complex toxins . These effects suggest that the compound might be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Future Directions

A compound with a similar structure, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), has been evaluated as a potential multi-target therapeutic neuroprotective approach for the treatment of Alzheimer’s disease (AD) . This suggests that “N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide” and similar compounds could have potential applications in the development of new therapeutic strategies.

properties

IUPAC Name

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-4-23-11-13-24(14-12-23)21(25)18-7-9-19(10-8-18)22-28(26,27)20-15-16(2)5-6-17(20)3/h5-10,15,22H,4,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKARZBSRTALURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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